N-[3-(ADAMANTAN-1-YLOXY)PROPYL]-6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-7-SULFONAMIDE
Overview
Description
N-[3-(ADAMANTAN-1-YLOXY)PROPYL]-6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-7-SULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an adamantane moiety, a benzoxazine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(ADAMANTAN-1-YLOXY)PROPYL]-6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-7-SULFONAMIDE involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of adamantanone with acetonitrile in the presence of finely ground potassium hydroxide (KOH) and 18-crown-6 as a catalyst . This reaction forms an intermediate that can be further reacted with other reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization can ensure the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[3-(ADAMANTAN-1-YLOXY)PROPYL]-6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-7-SULFONAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[3-(ADAMANTAN-1-YLOXY)PROPYL]-6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-7-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[3-(ADAMANTAN-1-YLOXY)PROPYL]-6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-7-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of transient receptor potential canonical 5 (TRPC5) channels, which play a role in various physiological processes . The compound’s effects are mediated through its binding to these channels, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ADAMANTAN-1-YL-THIAZOL-2-YL)-N’-(3-HYDROXY-PROPYL)-OXALAMIDE
- 3-(Adamantan-1-yloxy)-1-propanamine
Uniqueness
N-[3-(ADAMANTAN-1-YLOXY)PROPYL]-6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-7-SULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to modulate TRPC5 channels sets it apart from other similar compounds, making it a valuable tool in scientific research.
Properties
IUPAC Name |
N-[3-(1-adamantyloxy)propyl]-6-methyl-3-oxo-4H-1,4-benzoxazine-7-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5S/c1-14-5-18-19(28-13-21(25)24-18)9-20(14)30(26,27)23-3-2-4-29-22-10-15-6-16(11-22)8-17(7-15)12-22/h5,9,15-17,23H,2-4,6-8,10-13H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHXPBCQMJRVQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)NCCCOC34CC5CC(C3)CC(C5)C4)OCC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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